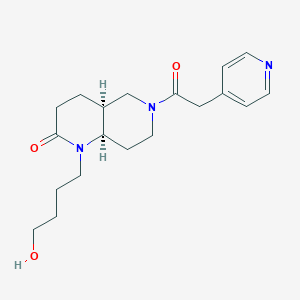
3-(1,3-benzodioxol-5-ylamino)-1-benzyl-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-ylamino)-1-benzyl-2,5-pyrrolidinedione, also known as BDPA, is a chemical compound that has been the subject of extensive scientific research. BDPA is a synthetic molecule that belongs to the class of compounds known as N-substituted pyrrolidinones. It has been found to have a wide range of potential applications, including in the fields of medicine, materials science, and electronics.
Mécanisme D'action
The mechanism of action of 3-(1,3-benzodioxol-5-ylamino)-1-benzyl-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the binding of the compound to specific receptors or biomolecules in the body. This binding can lead to a variety of biochemical and physiological effects, depending on the specific target of the compound.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including anti-inflammatory and analgesic effects. In addition, this compound has been found to have antioxidant properties, and has been studied for its potential use in preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(1,3-benzodioxol-5-ylamino)-1-benzyl-2,5-pyrrolidinedione is its high specificity for certain biomolecules, which makes it useful as a biosensor. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Orientations Futures
There are a number of potential future directions for research on 3-(1,3-benzodioxol-5-ylamino)-1-benzyl-2,5-pyrrolidinedione. One area of interest is the development of new synthetic methods for producing the compound, which could lead to more efficient and cost-effective production. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine, materials science, and electronics. Finally, studies on the toxicity of this compound are needed to ensure its safety for use in various applications.
Méthodes De Synthèse
3-(1,3-benzodioxol-5-ylamino)-1-benzyl-2,5-pyrrolidinedione can be synthesized using a variety of methods. One common method involves the reaction of 1,3-benzodioxole with N-benzyl-2-pyrrolidone in the presence of a catalyst. The resulting compound can then be purified using chromatography techniques.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-ylamino)-1-benzyl-2,5-pyrrolidinedione has been the subject of extensive scientific research due to its potential applications in a variety of fields. In medicine, this compound has been found to have anti-inflammatory and analgesic effects, and has been studied as a potential treatment for conditions such as arthritis and neuropathic pain. This compound has also been studied for its potential use as a biosensor, due to its ability to bind to certain biomolecules with high specificity.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-1-benzylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-17-9-14(18(22)20(17)10-12-4-2-1-3-5-12)19-13-6-7-15-16(8-13)24-11-23-15/h1-8,14,19H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIJIVXQAUQOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5368244.png)
![1-(2-{[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]methyl}phenyl)-1H-1,2,4-triazole](/img/structure/B5368259.png)
![1-ethyl-4-{[2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]amino}-2-pyrrolidinone](/img/structure/B5368267.png)
![N-cyclopropyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5368272.png)
![4-(cyclohexylmethyl)-3-[2-oxo-2-(2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]-2-piperazinone](/img/structure/B5368284.png)

![4-chloro-2-fluoro-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5368296.png)

![2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5368308.png)
![4-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5368310.png)


![1-(ethylsulfonyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5368339.png)
![4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5368343.png)